![molecular formula C13H8O4 B12918114 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde CAS No. 174415-54-4](/img/structure/B12918114.png)
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its structure, which includes three furan rings connected by carbon-carbon bonds, with an aldehyde group attached to one of the furan rings. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide can yield intermediate compounds, which can then be further reacted to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers .
Mecanismo De Acción
The mechanism of action of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, contributing to the compound’s observed effects .
Comparación Con Compuestos Similares
Furan-2-carboxaldehyde: A simpler analog with one furan ring and an aldehyde group.
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde: Contains a pyrazole ring in addition to the furan ring.
5,5’-(furan-2,5-diyl)bis(thiophene-2-carbaldehyde): Features thiophene rings in place of some furan rings .
Uniqueness: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is unique due to its three interconnected furan rings, which impart distinct electronic and steric properties. This structural complexity can lead to unique reactivity and interactions compared to simpler furan derivatives .
Propiedades
Número CAS |
174415-54-4 |
|---|---|
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H |
Clave InChI |
HLLCZMFWUKEZOI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC=C(O2)C3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
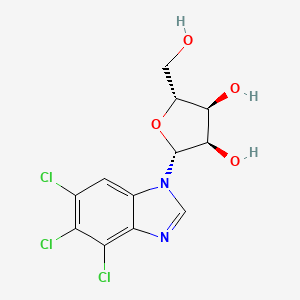
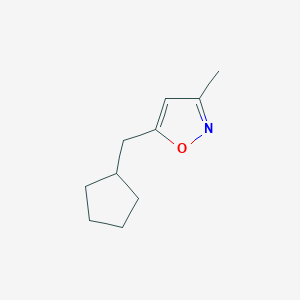
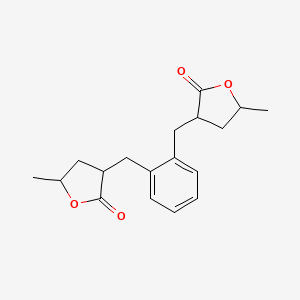
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
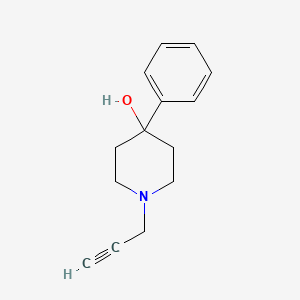
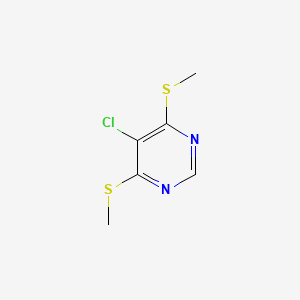
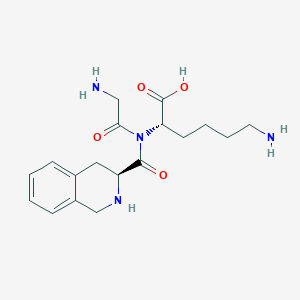
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)

![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
